molecular formula C17H19NO4S2 B7832399 (3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832399
M. Wt: 365.5 g/mol
InChI Key: RDVIGAFKDGJACL-IRXDYDNUSA-N
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Description

(3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound that belongs to the class of sulfonyl-containing tetrahydrothiophenes. This compound is characterized by its unique structural features, including a benzyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the tetrahydrothiophene ring. These structural elements contribute to its distinct chemical and physical properties.

Preparation Methods

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydrothiophene ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    N-benzylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylsulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulfonyl group can enhance binding affinity through interactions with hydrophobic pockets, while the benzyl group may contribute to specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to (3R4S)-3-(BENZENESULFONYL)-4-(BENZYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE include:

  • (3S,4R)-N-butyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(3,4-dimethoxybenzyl)-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(4-chlorobenzyl)-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-benzyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-23(20)12-16(18-11-14-7-3-1-4-8-14)17(13-23)24(21,22)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVIGAFKDGJACL-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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